molecular formula C20H25N3O3 B10966051 1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Cat. No.: B10966051
M. Wt: 355.4 g/mol
InChI Key: DGMRSOJOMZEYOF-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the methoxy and morpholinomethyl groups, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-(morpholinomethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(DIMETHYLAMINOMETHYL)PHENYL]UREA
  • N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C20H25N3O3/c1-15-3-8-19(25-2)18(13-15)22-20(24)21-17-6-4-16(5-7-17)14-23-9-11-26-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24)

InChI Key

DGMRSOJOMZEYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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